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Compound Name: Z-L(D-Val)G-CHN2

Cat. No.: B10861029 Get Quote

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease

belonging to the C13 family. It exhibits strict specificity for cleaving peptide bonds C-terminal to

asparagine and, under acidic conditions, aspartic acid residues. Legumain is involved in a

multitude of biological processes, including antigen presentation, protein degradation, and the

activation of other proteases. Dysregulation of legumain activity has been linked to various

diseases, including cancer, inflammation, and neurodegenerative disorders such as

Alzheimer's disease.[1] This has made legumain an attractive target for therapeutic

intervention.

The inhibition of legumain is a key strategy for studying its function and for developing potential

therapeutics. A variety of inhibitors have been developed, ranging from endogenous protein

inhibitors like cystatins to small molecule synthetic inhibitors. Peptide diazomethylketones

represent a class of irreversible inhibitors of cysteine proteases.

Z-L(D-Val)G-CHN2: An Overview
Z-L(D-Val)G-CHN2 is a synthetic, cell-permeable, and irreversible inhibitor of cysteine

proteinases. It is a tripeptide derivative with the sequence Leucine-(D-Valine)-Glycine, featuring

a C-terminal diazomethylketone reactive group and an N-terminal benzyloxycarbonyl (Z)

protecting group. It is recognized as an isoform of the more commonly cited Z-LVG-CHN2.[2]

The core peptide sequence is designed to mimic the substrate-binding region of target cysteine

proteases.

The incorporation of a D-amino acid, in this case, D-Valine, is a common strategy in medicinal

chemistry to enhance peptide stability against degradation by endogenous proteases,
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potentially leading to improved pharmacokinetic properties.[3][4]

Chemical Properties
While specific experimental data for Z-L(D-Val)G-CHN2 is not readily available in the public

domain, its general chemical properties can be inferred from its structure and the properties of

similar peptide diazomethylketones.

Property Value/Description

Full Name
Benzyloxycarbonyl-L-Leucyl-D-Valyl-Glycyl-

diazomethylketone

Abbreviation Z-L(D-Val)G-CHN2

Molecular Formula C₂₃H₃₃N₅O₅

Molecular Weight 459.54 g/mol

Class Peptide diazomethylketone

Inhibition Type Irreversible

Target Class Cysteine Proteases

Mechanism of Inhibition
Peptide diazomethylketones function as irreversible inhibitors of cysteine proteases through the

covalent modification of the active site cysteine residue.

The proposed mechanism involves the following steps:

Binding: The peptide portion of the inhibitor (Z-L(D-Val)G-) directs the molecule to the active

site of the cysteine protease. The specificity of this binding is determined by the interactions

between the peptide side chains and the substrate-binding pockets of the enzyme.

Protonation: The diazomethylketone group is protonated by an acidic residue in the active

site, typically a histidine, which increases its susceptibility to nucleophilic attack.
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Nucleophilic Attack: The activated thiolate of the catalytic cysteine residue performs a

nucleophilic attack on the carbon atom of the diazomethylketone.

Covalent Adduct Formation: This attack results in the displacement of the diazo group as

nitrogen gas (N₂) and the formation of a stable thioether bond between the inhibitor and the

enzyme, leading to irreversible inactivation.

Inhibitor and Enzyme

Inhibition Process

Z-L(D-Val)G-CHN2

Non-covalent Binding
of Inhibitor to Active Site
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Protonation of
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Experimental Protocols
While specific experimental protocols for Z-L(D-Val)G-CHN2 are not detailed in the literature,

the following are generalized protocols for assessing the inhibitory activity of similar

compounds against legumain.

Legumain Activity Assay
This protocol is used to measure the enzymatic activity of legumain and to determine the

potency of inhibitors.

Materials:

Recombinant human legumain

Legumain substrate: Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin)

Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5

Inhibitor: Z-L(D-Val)G-CHN2 dissolved in DMSO

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare a stock solution of the inhibitor in DMSO.

In the wells of a 96-well plate, add varying concentrations of the inhibitor diluted in assay

buffer. Include a control well with DMSO only.

Add recombinant human legumain to each well to a final concentration of approximately 1-5

nM.

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the

inhibitor to interact with the enzyme.
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Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Ala-Ala-Asn-AMC to a

final concentration of 10-50 µM.

Immediately measure the fluorescence intensity over time using a plate reader with an

excitation wavelength of 380 nm and an emission wavelength of 460 nm.

The rate of substrate hydrolysis is proportional to the enzyme activity. Calculate the

percentage of inhibition for each inhibitor concentration relative to the control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve. For irreversible

inhibitors, the second-order rate constant (kobs/[I]) is a more accurate measure of inhibitory

potency.
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Quantitative Data
Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically for

the inhibition of legumain by Z-L(D-Val)G-CHN2. The inhibitory activity of its parent compound,

Z-LVG-CHN2, has been noted against other cysteine proteases, such as some viral proteases,

but specific kinetic constants for legumain are not reported.

For context, other peptide-based irreversible inhibitors of legumain have been reported with

varying potencies. For example, some aza-asparagine-based inhibitors have demonstrated

second-order rate constants in the range of 10⁴ to 10⁵ M⁻¹s⁻¹.[5] It is plausible that Z-L(D-
Val)G-CHN2 would exhibit inhibitory activity in a similar range, though empirical validation is

required.

Applications in Research and Drug Development
Z-L(D-Val)G-CHN2, as a cell-permeable and irreversible inhibitor, serves as a valuable tool for

studying the roles of cysteine proteases in cellular processes. Its potential applications include:

Target Validation: Investigating the cellular consequences of legumain inhibition to validate it

as a therapeutic target in various diseases.

Functional Studies: Elucidating the specific substrates and signaling pathways regulated by

legumain in different cell types and disease models.

Therapeutic Development: While the diazomethylketone warhead can have reactivity and

stability issues in a therapeutic context, the peptide backbone Z-L(D-Val)G- could serve as a

starting point for the design of more drug-like legumain inhibitors.

It is important to note that while Z-L(D-Val)G-CHN2 is often discussed in the context of

legumain, its broader activity against other cysteine proteases, such as cathepsins and viral

proteases, should be considered when interpreting experimental results.[6]

Conclusion
Z-L(D-Val)G-CHN2 is a noteworthy peptide-based irreversible inhibitor with the potential to

target legumain and other cysteine proteases. Its design incorporates features aimed at

enhancing biological stability. While there is a current gap in the literature regarding its specific
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inhibitory kinetics against legumain, the foundational knowledge of peptide diazomethylketones

provides a strong basis for its mechanism of action and potential utility. Further research is

necessary to fully characterize its inhibitory profile and to explore its full potential as a chemical

probe and a lead compound in drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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